The Dawn of a Targeted Therapy: A Technical Deep Dive into the Discovery and Synthesis of Anticancer Agent AMG 193
The Dawn of a Targeted Therapy: A Technical Deep Dive into the Discovery and Synthesis of Anticancer Agent AMG 193
A Novel Approach to Targeting MTAP-Deleted Cancers
The landscape of precision oncology is continually evolving, with a growing emphasis on developing therapies that exploit specific vulnerabilities of cancer cells. A significant breakthrough in this area is the discovery and development of AMG 193, a first-in-class, orally bioavailable, and highly selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and early clinical development of AMG 193, tailored for researchers, scientists, and drug development professionals.
Discovery: A Journey from Library Screening to a Clinical Candidate
The discovery of AMG 193 was a result of a meticulous and innovative drug discovery process, initiated by the identification of a synthetic lethal relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the dependency on PRMT5 activity in cancer cells.[4]
The Rationale: Exploiting a Metabolic Vulnerability
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer. MTAP deficiency leads to the accumulation of its substrate, 5'-deoxy-5'-(methylthio)adenosine (MTA), within the cancer cells. This accumulation of MTA competitively inhibits the S-adenosylmethionine (SAM)-dependent methyltransferase activity of PRMT5, creating a hypomorphic state. This partial inhibition of PRMT5 in MTAP-deleted cancer cells presents a therapeutic window for a drug that can further suppress its activity, leading to cancer cell death while sparing normal, MTAP-proficient cells.
From Hit Identification to Lead Optimization
The journey to AMG 193 began with the screening of a DNA-encoded library to identify small molecules that preferentially bind to the PRMT5:MTA complex. This screening led to the identification of an initial hit, AM-9934. Through a structure-based drug design approach, this initial hit was optimized for potency and cooperativity, resulting in the development of AM-9747, a tool compound suitable for in vivo proof-of-concept studies. Further optimization of the pharmacokinetic and pharmacodynamic properties of AM-9747 culminated in the discovery of AMG 193. The crystal structure of AMG 193 in complex with PRMT5 and MTA has been elucidated, providing critical insights into its mechanism of MTA-cooperative inhibition.
Synthesis of AMG 193
While the specific, detailed synthetic route for AMG 193 is proprietary, the discovery process highlights a multi-step optimization from an initial hit molecule. The synthesis would have involved advanced medicinal chemistry techniques to improve potency, selectivity, and oral bioavailability.
Mechanism of Action: MTA-Cooperative Inhibition of PRMT5
AMG 193 exerts its anticancer effects through a novel mechanism of MTA-cooperative inhibition of PRMT5.
Signaling Pathway
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of a PRMT5:MTA complex. AMG 193 preferentially binds to this complex, further inhibiting the methyltransferase activity of PRMT5. This profound inhibition of PRMT5 results in:
-
DNA Damage: Disruption of DNA repair pathways.
-
Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest.
-
Aberrant mRNA Splicing: Alterations in the splicing of critical genes.
Ultimately, this cascade of events leads to synthetic lethality and selective killing of MTAP-deleted cancer cells.
Preclinical and Clinical Data
A substantial body of preclinical and early clinical data supports the therapeutic potential of AMG 193.
Preclinical Activity
| Parameter | Description | Result | Reference |
| Cellular Selectivity | In vitro viability assays comparing MTAP-null and MTAP wild-type (WT) cells. | AMG 193 is ~40-fold more selective for MTAP-null cells (IC50 = 0.1 µM) compared to MTAP WT cells (IC50 > 4 µM). | |
| Pharmacodynamic Marker | In vitro assay measuring symmetric dimethylarginine (SDMA) levels, a product of PRMT5 activity. | >100-fold selectivity in inhibiting SDMA formation in MTAP-null cells compared to MTAP WT cells. | |
| In Vivo Efficacy | Antitumor activity in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers. | Robust and well-tolerated antitumor activity was observed across a broad range of MTAP-null tumor models, including NSCLC, pancreatic, and esophageal cancers. | |
| Combination Therapy | In vitro and in vivo studies combining AMG 193 with other anticancer agents. | Synergistic effects were observed with chemotherapies (carboplatin, paclitaxel) and the KRAS G12C inhibitor sotorasib. |
Early Clinical Development
An ongoing Phase 1/2 clinical trial (NCT05094336) is evaluating the safety, tolerability, and preliminary efficacy of AMG 193 in patients with advanced MTAP-deleted solid tumors.
| Parameter | Description | Result | Reference |
| Safety and Tolerability | Assessment of treatment-related adverse events (TRAEs) in the dose-escalation phase. | The most common TRAEs were nausea, vomiting, and fatigue, which were generally low-grade. No clinically significant myelosuppression was observed. | |
| Pharmacokinetics | Analysis of drug exposure and half-life. | Dose-proportional exposure with a half-life of approximately 7-13 hours, supporting once-daily dosing. | |
| Pharmacodynamics | Measurement of target engagement via SDMA reduction. | Complete inhibition of tumor SDMA was observed at doses of 480 mg and higher. | |
| Preliminary Efficacy | Antitumor activity in patients with various MTAP-deleted solid tumors. | Confirmed partial responses have been observed in patients with pancreatic, ovarian, renal, esophageal, and gallbladder cancers. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings.
General Experimental Workflow
Caption: General experimental workflow for the development of AMG 193.
Key Experimental Methodologies
-
Cell Viability Assays: To determine the cytotoxic effects of AMG 193, MTAP-null and MTAP-WT cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the compound. Cell viability is typically assessed after 72-96 hours using assays such as CellTiter-Glo® (Promega), which measures ATP levels.
-
SDMA Inhibition Assays: Cellular target engagement is measured by quantifying the levels of symmetric dimethylarginine (SDMA) in cell lysates via methods like ELISA or mass spectrometry. Cells are treated with AMG 193 for a specified period before lysis and analysis.
-
Cell Cycle Analysis: To investigate the effect of AMG 193 on the cell cycle, treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is then quantified.
-
RNA Sequencing: To understand the global transcriptomic changes induced by PRMT5 inhibition, RNA is extracted from AMG 193-treated and control cells, followed by library preparation and next-generation sequencing. Bioinformatic analysis is then used to identify differentially expressed genes and altered signaling pathways.
-
Xenograft Studies: To evaluate in vivo efficacy, immunodeficient mice are subcutaneously implanted with MTAP-deleted human cancer cells or patient-derived tumor fragments. Once tumors reach a specified size, mice are randomized to receive vehicle control or AMG 193 orally. Tumor volume and body weight are monitored regularly.
Conclusion
AMG 193 represents a significant advancement in the field of targeted cancer therapy. Its novel MTA-cooperative mechanism of PRMT5 inhibition provides a highly selective means of targeting a specific, genetically defined patient population with MTAP-deleted cancers. The promising preclinical and early clinical data underscore the potential of AMG 193 as a new therapeutic option for these patients. Further clinical development will be crucial to fully elucidate its efficacy and safety profile across a range of MTAP-deficient malignancies.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
